molecular formula C17H20N2O2 B7511717 (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone

(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone

Cat. No. B7511717
M. Wt: 284.35 g/mol
InChI Key: HYQJELBFGWETHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone, also known as EHPM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPM is a multi-functional molecule that possesses both hydrophobic and hydrophilic properties, making it ideal for use in drug delivery and other biomedical applications.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions with biological membranes. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can also interact with specific receptors and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone in lab experiments is its versatility. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can be easily modified to incorporate various functional groups and can be used to encapsulate a wide range of drugs and biomolecules. However, one limitation of using (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone is its potential toxicity. Further studies are needed to determine the safety and toxicity of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone-based drug delivery systems.

Future Directions

There are several future directions for the research and development of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone. One area of interest is the use of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone in targeted drug delivery systems. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can be modified to target specific cells and tissues, which can improve the efficacy and reduce the toxicity of drugs. Another area of interest is the use of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone in gene therapy. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can be used to encapsulate and deliver nucleic acids, which can be used to treat various genetic disorders. Further studies are needed to explore the full potential of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone in various biomedical applications.

Synthesis Methods

The synthesis of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone involves the reaction between 4-ethylpiperazine and 3-hydroxy-2-naphthoic acid, followed by the addition of thionyl chloride and methanol. The resulting product is then purified using column chromatography. The yield of (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone is typically around 60-70%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone has been extensively studied for its potential applications in drug delivery. Due to its amphiphilic nature, (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone can form self-assembled structures such as micelles, liposomes, and nanoparticles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. (4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone-based drug delivery systems have been shown to have enhanced therapeutic efficacy and reduced toxicity compared to conventional drug delivery systems.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-18-7-9-19(10-8-18)17(21)15-11-13-5-3-4-6-14(13)12-16(15)20/h3-6,11-12,20H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQJELBFGWETHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylpiperazin-1-yl)-(3-hydroxynaphthalen-2-yl)methanone

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